molecular formula C23H21F3N2O4 B2873295 2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 941993-22-2

2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2873295
CAS No.: 941993-22-2
M. Wt: 446.426
InChI Key: QTFFWLMWDXJZDX-UHFFFAOYSA-N
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Description

This compound is a pyridinone-derived acetamide featuring a hydroxymethyl group at the C2 position of the pyridinone ring and a 4-methylbenzyl ether substituent at C3. The acetamide moiety is linked to a 3-(trifluoromethyl)phenyl group, which enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl (-CF₃) substituent . The pyridinone core contributes to planar aromaticity, while the 4-methylbenzyloxy substituent adds steric bulk and modulates electronic properties .

Properties

IUPAC Name

2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O4/c1-15-5-7-16(8-6-15)14-32-21-11-28(19(13-29)10-20(21)30)12-22(31)27-18-4-2-3-17(9-18)23(24,25)26/h2-11,29H,12-14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFFWLMWDXJZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with significant potential for various biological applications. Its unique structural features, including a pyridine derivative and multiple functional groups, suggest diverse interactions within biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C21H22N2O5
  • Molecular Weight : 382.416 g/mol
  • Structural Features : The compound contains a hydroxymethyl group, a 4-oxopyridine moiety, and a trifluoromethyl-substituted phenyl ring, which are crucial for its biological activity.

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities. Notably, derivatives of pyridine and related heterocycles have been shown to interact with various biological targets:

  • Aldose Reductase Inhibition : Compounds like this one may inhibit aldose reductase (ALR2), an enzyme involved in the polyol pathway linked to diabetic complications. Inhibiting ALR2 can reduce oxidative stress and alleviate cellular damage associated with diabetes .
  • Antioxidant Activity : The presence of hydroxymethyl and oxopyridine groups suggests potential antioxidant properties. Similar compounds have demonstrated significant radical scavenging abilities, which can protect cells from oxidative damage .
  • Antiproliferative Effects : Some studies have shown that related compounds can inhibit cell proliferation by interfering with topoisomerase II activity, suggesting that this compound might also exhibit antiproliferative effects against certain cancer cell lines .

Case Studies

  • Inhibition of Aldose Reductase :
    • A study reported that hydroxypyridinone derivatives exhibited potent inhibition of ALR2 with IC50 values in the low micromolar range. For example, a related compound showed an IC50 value of 0.789 μM, indicating strong inhibitory potential against ALR2 .
  • Antioxidant Activity :
    • In vitro assays demonstrated that certain pyridinone derivatives effectively scavenged DPPH radicals with inhibitory rates significantly higher than standard antioxidants like Trolox. For instance, one derivative showed a DPPH scavenging rate of 41.48% at 1 μM concentration .
  • Anticancer Potential :
    • Compounds similar to the one have been tested for their ability to inhibit cancer cell growth. For instance, benzopsoralens with hydroxymethyl substitutions were noted for their antiproliferative effects in mammalian cells upon UVA activation .

Data Summary

Biological ActivityMechanismReference
Aldose Reductase InhibitionIC50 values in the low micromolar range
Antioxidant ActivityDPPH scavenging rates significantly higher than Trolox
Antiproliferative EffectsInhibition of topoisomerase II

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine/Acetamide Motifs

A series of pyridine-acetamide derivatives (e.g., from ) share structural similarities but differ in substituents and heterocyclic systems. For example:

Compound Name Key Substituents Molecular Weight Melting Point (°C) Notable Features
Target Compound C5: 4-methylbenzyloxy; C2: hydroxymethyl; N-linked: 3-CF₃-phenyl Not Provided Not Provided Enhanced H-bonding via -CH₂OH; high lipophilicity from -CF₃
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl)Pyridine C5: Cl; C3: substituted phenyl; amino group at C2 466–545 268–287 Lower solubility due to chloro substituents; rigid pyridine core
2-[[4-(4-Chlorophenyl)-5-Pyridin-4-yl-1,2,4-Triazol-3-yl]Sulfanyl]-N-[2-Chloro-5-(Trifluoromethyl)Phenyl]Acetamide Triazole ring; C-linked: Cl and CF₃-phenyl; thioether linkage 503.9 (avg. mass) Not Provided Triazole enhances π-stacking; thioether increases metabolic stability

Key Observations :

  • The 4-methylbenzyloxy group introduces steric hindrance compared to smaller substituents (e.g., Cl or -NO₂ in ), which may reduce binding pocket accessibility .
  • Trifluoromethyl groups (shared with ’s compound) confer resistance to oxidative metabolism, a critical advantage in drug design .
Physicochemical and Spectroscopic Comparisons
  • Melting Points: Pyridine derivatives with nitro (-NO₂) or bromo (-Br) substituents exhibit higher melting points (up to 287°C) due to increased molecular symmetry and intermolecular forces, whereas the target compound’s flexible hydroxymethyl and benzyloxy groups likely lower its melting point .
  • 1H NMR Profiles : The target’s hydroxymethyl group would show a characteristic δ ~3.5–4.0 ppm (CH₂OH), distinct from δ ~6.5–8.5 ppm aromatic protons in trifluoromethylphenyl or chlorophenyl analogues .
  • Lipophilicity : The trifluoromethylphenyl group (logP ~3.5 estimated) increases lipophilicity compared to unsubstituted phenyl analogues (logP ~2.0), aligning with ’s triazole-bearing compound .
Functional Group Impact on Bioactivity
  • Hydroxymethyl (-CH₂OH) : Unlike chloro or nitro groups (), this polar group may enhance interactions with hydrophilic enzyme pockets, as seen in kinase inhibitors .
  • 4-Methylbenzyloxy : Compared to smaller alkoxy groups (e.g., methoxy), this substituent may reduce off-target binding due to steric exclusion .
  • Trifluoromethyl (-CF₃) : Shared with ’s compound, this group improves metabolic stability, as observed in protease inhibitors .

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